molecular formula C23H27FN4O2 B12351113 Eadb-fubinaca

Eadb-fubinaca

Cat. No.: B12351113
M. Wt: 410.5 g/mol
InChI Key: WWIKBKIMULPMKD-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Eadb-fubinaca involves several steps, starting with the preparation of the indazole core. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Eadb-fubinaca undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically hydroxylated or reduced metabolites .

Scientific Research Applications

Eadb-fubinaca has been studied extensively in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

Eadb-fubinaca exerts its effects by acting as a full agonist of the CB1 receptor. This interaction leads to the activation of various signaling pathways, resulting in its potent psychoactive effects. The molecular targets involved include the CB1 receptor and associated G-protein coupled receptor pathways .

Comparison with Similar Compounds

Eadb-fubinaca is often compared with other synthetic cannabinoids, such as AMB-fubinaca and JWH-018. While all these compounds act as cannabinoid receptor agonists, this compound is unique due to its high potency and specific chemical structure. Similar compounds include:

This compound’s uniqueness lies in its specific indazole core structure and the presence of the fluorobenzyl group, which contribute to its high potency and distinct pharmacological profile .

Properties

Molecular Formula

C23H27FN4O2

Molecular Weight

410.5 g/mol

IUPAC Name

N-[(2S)-1-(ethylamino)-3,3-dimethyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide

InChI

InChI=1S/C23H27FN4O2/c1-5-25-22(30)20(23(2,3)4)26-21(29)19-17-8-6-7-9-18(17)28(27-19)14-15-10-12-16(24)13-11-15/h6-13,20H,5,14H2,1-4H3,(H,25,30)(H,26,29)/t20-/m1/s1

InChI Key

WWIKBKIMULPMKD-HXUWFJFHSA-N

Isomeric SMILES

CCNC(=O)[C@H](C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Canonical SMILES

CCNC(=O)C(C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Origin of Product

United States

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